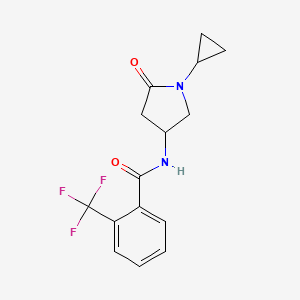

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2/c16-15(17,18)12-4-2-1-3-11(12)14(22)19-9-7-13(21)20(8-9)10-5-6-10/h1-4,9-10H,5-8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKEFBOOLVSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the available data on its biological activity, including its mechanisms, efficacy, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of 286.24 g/mol, it features a cyclopropyl group, a pyrrolidinone moiety, and a trifluoromethylbenzamide structure, which contribute to its unique biological properties.

Biological Activity Overview

The biological activity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been evaluated in several studies. Key findings are summarized below:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 5 µM against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) .

Table 1: Anticancer Activity of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Antiparasitic Activity

The compound has also shown promising results in antiparasitic activity. It was tested against Trypanosoma brucei, with effective concentrations leading to significant reductions in parasitic load. The mechanism appears to involve mitochondrial disruption leading to cell death .

Insecticidal Properties

Insecticidal tests against Spodoptera frugiperda and Mythimna separata revealed that the compound exhibits considerable insecticidal activity at concentrations as low as 500 µg/mL, outperforming several conventional insecticides .

The mechanisms underlying the biological activities of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide are multifaceted:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : It triggers apoptotic pathways, evidenced by increased markers of apoptosis such as caspase activation.

- Mitochondrial Dysfunction : In Trypanosoma brucei, it disrupts mitochondrial membrane potential, leading to cell death.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- Anticancer Studies : A study published in the Journal of Organic Chemistry explored various derivatives and their anticancer effects, highlighting the potential of this compound as a lead structure for further development .

- Antiparasitic Efficacy : Research conducted by Orban et al. demonstrated that derivatives similar to N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide exhibited potent activity against Trypanosoma species with minimal cytotoxicity towards mammalian cells .

- Insecticidal Applications : A comprehensive study on insecticidal compounds indicated that this benzamide derivative significantly reduced pest populations in agricultural settings, suggesting its utility as an eco-friendly pesticide alternative .

Comparison with Similar Compounds

Research Findings and Implications

- Fluopyram ’s success as a fungicide highlights the importance of the trifluoromethyl-benzamide scaffold but underscores the need for moiety-specific optimization .

- The target compound’s cyclopropyl-pyrrolidinone group represents a novel structural strategy to balance solubility and stability, warranting further enzymatic assays to elucidate its target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.